molecular formula C12H16BrNO B13601506 2-(5-Bromo-2-methoxybenzyl)pyrrolidine

2-(5-Bromo-2-methoxybenzyl)pyrrolidine

Cat. No.: B13601506
M. Wt: 270.17 g/mol
InChI Key: SKWVUHCHLUKKBT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxybenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 5-bromo-2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated compounds and modified pyrrolidine derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxybenzyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: The compound is used to study the effects of brominated benzyl groups on biological systems.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxybenzyl)amine
  • 2-(5-Bromo-2-methoxybenzyl)ethanol
  • 2-(5-Bromo-2-methoxybenzyl)acetate

Uniqueness

2-(5-Bromo-2-methoxybenzyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of the brominated benzyl group and the pyrrolidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-4-10(13)7-9(12)8-11-3-2-6-14-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

SKWVUHCHLUKKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2CCCN2

Origin of Product

United States

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